molecular formula C8H10N2O4 B1267007 5-Acetyl-1,3-dimethylbarbituric Acid CAS No. 58713-03-4

5-Acetyl-1,3-dimethylbarbituric Acid

Cat. No.: B1267007
CAS No.: 58713-03-4
M. Wt: 198.18 g/mol
InChI Key: OWMWKCXXKFMEPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-1,3-dimethylbarbituric acid is a derivative of barbituric acid, a heterocyclic compound known for its diverse pharmacological and biological applications. This compound is characterized by the presence of an acetyl group at the 5-position and two methyl groups at the 1 and 3 positions on the barbituric acid ring. It is a white to light yellow crystalline solid with a molecular formula of C8H10N2O4 and a molecular weight of 198.18 g/mol .

Biochemical Analysis

Biochemical Properties

5-Acetyl-1,3-dimethylbarbituric acid plays a significant role in biochemical reactions, particularly in the selective protection and deprotection of primary amino groups. This compound interacts with various enzymes and proteins, facilitating the modification of biomolecules. For instance, it has been used in the protection of primary amino groups in organic synthesis, where it forms stable complexes with amino acids and peptides . The nature of these interactions involves the formation of covalent bonds, which can be reversed under specific conditions, allowing for the controlled release of the protected amino groups.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it can affect the activity of kinases and other enzymes involved in signal transduction, leading to changes in cellular responses . Additionally, this compound has been reported to exhibit antimicrobial activity, suggesting its potential use in combating bacterial infections .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit certain enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effective use in research. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes in cell behavior observed even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes, such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . The metabolic flux of this compound can influence the levels of other metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . The localization and accumulation of this compound can affect its activity and function, with higher concentrations observed in certain tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may accumulate in the nucleus, where it can interact with nuclear proteins and influence gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetyl-1,3-dimethylbarbituric acid can be synthesized through various methods. One common approach involves the reaction of 1,3-dimethylurea, malonic acid, and acetic anhydride in the presence of acetic acid . Another method includes the use of 3-formylchromones and this compound as starting materials under conventional heating or microwave irradiation techniques .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography .

Comparison with Similar Compounds

Properties

IUPAC Name

5-acetyl-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMWKCXXKFMEPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)N(C(=O)N(C1=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298117
Record name 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58713-03-4
Record name 58713-03-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120722
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acetyl-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Acetyl-1,3-dimethylbarbituric Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1,3-dimethylbarbituric acid (10 g, 64.04 mmol), 4-dimethylaminopyridine (9.49 g, 158.0 mmol) in dry CH2Cl2 (190 ml) was cooled to 0° C. and acetic anhydride (7.35 ml, 77.9 mmol) added dropwise in 15 min. The reaction mixture was stirred overnight at room temperature, diluted with CH2Cl2 (500 ml) and washed with 2 N HCl solution (80 ml). The organic phase was dried over MgSO4 and evaporated. The residue was crystallised from MeOH, giving 5-acetyl-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione 1 (8.6 g, 68%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.49 g
Type
catalyst
Reaction Step One
Quantity
190 mL
Type
solvent
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Acetyl-1,3-dimethylbarbituric Acid
Reactant of Route 2
Reactant of Route 2
5-Acetyl-1,3-dimethylbarbituric Acid
Reactant of Route 3
Reactant of Route 3
5-Acetyl-1,3-dimethylbarbituric Acid
Reactant of Route 4
Reactant of Route 4
5-Acetyl-1,3-dimethylbarbituric Acid
Reactant of Route 5
5-Acetyl-1,3-dimethylbarbituric Acid
Reactant of Route 6
5-Acetyl-1,3-dimethylbarbituric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.